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Aurovertin, an antibiotic derived from the fungus Calcarisporium arbuscula, is a well-

characterized inhibitor of F1Fo-ATP synthase, the enzyme responsible for the majority of ATP

production in cells.[1][2] This guide provides a detailed, quantitative comparison of aurovertin's

inhibitory effects on ATP synthesis versus ATP hydrolysis, offering valuable insights for

researchers, scientists, and drug development professionals. Experimental data reveals that

aurovertin is a significantly more potent inhibitor of ATP synthesis than of ATP hydrolysis.[1][3]

Quantitative Inhibition Data
Aurovertin acts as a mixed, noncompetitive inhibitor of both ATP synthesis and hydrolysis.[1]

[2] The inhibitory constants (Ki) highlight the differential potency of aurovertin against the two

processes catalyzed by ATP synthase.
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Parameter ATP Synthesis
ATP
Hydrolysis

Fold
Difference
(Hydrolysis/Sy
nthesis)

Source
Organism

Ki(ES) (nM) 25 120 4.8

Bovine heart

mitochondria &

E. coli

Ki(E) (nM) 16 - -

Bovine heart

mitochondria &

E. coli

Data sourced from Johnson et al., 2009.[1]

The lower Ki(ES) value for ATP synthesis (25 nM) compared to ATP hydrolysis (120 nM)

indicates a nearly five-fold higher affinity of aurovertin for the enzyme-substrate complex

during ATP synthesis.[2] Notably, at saturating substrate and inhibitor concentrations,

aurovertin completely halts ATP synthesis, whereas a residual ATP hydrolysis activity of up to

40% can still be observed.[1][4]

Mechanism of Differential Inhibition
Aurovertin binds to the β subunits within the F1 domain of the ATP synthase.[1][5] The crystal

structure of aurovertin in complex with bovine F1-ATPase reveals two inhibitor binding sites,

one in the βE (empty) subunit and one in the βTP (ADP + Pi bound) subunit.[4] The proposed

mechanism for inhibition involves sterically hindering the conformational changes required for

catalysis, specifically the conversion of the βE subunit to the βDP (ADP bound) state during

synthesis and the βTP to the βDP state during hydrolysis.[4]

The differential effect on synthesis and hydrolysis is thought to arise from differences in how

aurovertin interacts with the enzyme during its distinct catalytic cycles. During ATP synthesis,

the binding of aurovertin appears to be tighter, leading to more potent inhibition.[2] In contrast,

during hydrolysis, the binding is weaker, allowing for a significant residual enzyme activity.[1][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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